3-Propylpentane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(6(2)9)7(3)10/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGSZYZZVTYOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165511 | |
| Record name | 3-Propylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540-35-8 | |
| Record name | 3-Propyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propylpentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1540-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Propylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Propylpentane 2,4 Dione and Its Derivatives
Established Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing β-diketones like 3-propylpentane-2,4-dione have been well-documented, primarily involving condensation reactions and the alkylation of dicarbonyl compounds.
Condensation Reactions and Oxidation of Alcohols
The Claisen condensation is a classical and fundamental carbon-carbon bond-forming reaction used for the synthesis of 1,3-diketones. nih.gov This reaction typically involves the condensation between a ketone and an ester in the presence of a strong base. For the synthesis of this compound, this could conceptually involve the reaction of a propyl-substituted ketone with an appropriate ester. Another established, though less common, method is the oxidation of secondary alcohols. ontosight.ai The oxidation of β-hydroxyketones can yield β-diketones, although this approach is not as widely cited in the literature. nih.gov
Template synthesis, which utilizes metal ions to direct the reaction, offers another pathway. For instance, complexes of manganese(II) and copper(III) have been synthesized through a template-like reaction involving S-methylisothiosemicarbazide and pentane-2,4-dione in the presence of air, which acts as an oxidant. rsc.org
Alkylation Strategies for Pentane-2,4-dione Derivatives
A primary and highly effective strategy for synthesizing 3-substituted derivatives of pentane-2,4-dione, such as this compound, is the C-alkylation of pentane-2,4-dione (also known as acetylacetone). researchgate.net This method takes advantage of the acidity of the methylene (B1212753) protons located between the two carbonyl groups. researchgate.net
The reaction involves the deprotonation of pentane-2,4-dione by a base to form a stable enolate ion. This enolate then acts as a nucleophile, attacking an alkylating agent (e.g., a propyl halide) to form the 3-propyl derivative. A challenge in this synthesis is to control the reaction to favor mono-C-alkylation over competing O-alkylation and dialkylation reactions. tandfonline.com The number of equivalents of the base used can influence the reaction's outcome; using one equivalent of base typically leads to the removal of the most acidic proton, while two equivalents can lead to deprotonation at other sites. vaia.com
To enhance the reactivity of the alkylating agent, a Finkelstein reaction can be employed, where a less reactive alkyl chloride is converted to a more reactive alkyl iodide in situ. researchgate.net
Role of Specific Solvents and Catalysts in Alkylation Reactions
The choice of solvent and catalyst is critical in directing the outcome of the alkylation of pentane-2,4-dione. Aprotic solvents of moderate polarity have been shown to be effective. tandfonline.com For instance, high yields of mono-C-alkylation products have been achieved using dichloromethane (B109758) (CH2Cl2) or a 5:1 mixture of acetonitrile (B52724) (CH3CN) and dimethyl sulfoxide (B87167) ((CH3)2SO) with a combination of potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) as the base. tandfonline.comresearchgate.net
The use of methyl isobutyl ketone (MIBK) as a solvent is particularly advantageous as it allows for the azeotropic removal of water, which is beneficial when using moisture-sensitive alkylating agents. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, have also been successfully used in the reaction of 3-chloropentane-2,4-dione. unirioja.es Research has also explored the use of graphene oxide as a catalyst for the α-alkylation of ketones with alcohols, noting that steric hindrance plays a significant role in these reactions. rsc.org
Table 1: Solvents and Bases in the Alkylation of Pentane-2,4-dione
| Solvent(s) | Base(s) | Alkylating Agent Example | Yield of Mono-C-Alkylation | Reference |
|---|---|---|---|---|
| Dichloromethane (CH2Cl2) | K2CO3-Cs2CO3 | Ethyl bromoacetate | 90% | tandfonline.comtandfonline.com |
| 5:1 Acetonitrile-Dimethyl Sulfoxide | K2CO3-Cs2CO3 | Ethyl 6-bromohexanoate | High | tandfonline.com |
| Methyl Isobutyl Ketone (MIBK) | - | (3-chloropropyl)trimethoxysilane | - | researchgate.net |
| Acetone | K2CO3 | Methyl iodide | ~75% | tandfonline.com |
Novel Approaches in 1,3-Diketone Synthesis
Recent advancements in synthetic chemistry have introduced innovative methods for the preparation of 1,3-diketones and their precursors, focusing on efficiency, selectivity, and greener reaction conditions.
Electrochemical Radical Reactions for 1,4-Dicarbonyl Compound Formation
Electrochemical synthesis is emerging as a powerful tool for forming carbon-carbon bonds. A notable development is the electrochemical radical reaction of enol acetates and 1,3-diketones to produce 1,4-dicarbonyl compounds. acs.orgacs.org This method is advantageous as it can be performed under catalyst-free and oxidant-free conditions, aligning with the principles of green chemistry. acs.orgacs.org The process demonstrates good tolerance to a wide range of functional groups and offers a straightforward operational setup. acs.orgacs.org
Another innovative electrochemical approach involves the cross-coupling of sulfoxonium ylides and alkynes with water to synthesize 1,4-dicarbonyl Z-alkenes. rsc.orgresearchgate.net This metal-free protocol is noted for its high Z-stereoselectivity and good functional group tolerance. rsc.org Furthermore, the electrochemical difunctionalization of terminal alkynes with 1,3-dicarbonyl compounds provides a feasible route to 1,4-dicarbonyl compounds under external oxidant and catalyst-free conditions. nih.gov
Table 2: Electrochemical Synthesis of 1,4-Diketone Derivatives
| Reactants | Product Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Enol acetates and 1,3-diketones | 1,4-diketones | Catalyst-free, oxidant-free, constant current | Wide substrate range, simple operation | acs.orgacs.org |
| Sulfoxonium ylides, alkynes, and water | 1,4-dicarbonyl Z-alkenes | Metal-free, electrochemical cross-coupling | High Z-stereoselectivity, good functional group tolerance | rsc.orgresearchgate.net |
| Terminal alkynes and 1,3-dicarbonyl compounds | 1,4-dicarbonyl compounds | Undivided cell, constant current, external oxidant and catalyst-free | Green synthesis, suitable for medicinal motifs | nih.gov |
Catalyst-Free Synthetic Pathways
The development of catalyst-free synthetic methods is a significant goal in modern organic chemistry, aiming to reduce waste and simplify reaction procedures. A notable example is the synthesis of β-enaminones from the reaction of benzohydrazonamides and cyclic 1,3-diketones, which proceeds at room temperature in the absence of any catalyst. tandfonline.com
Solvent-free and catalyst-free approaches have also been reported for the selective monobromination of 1,3-diketones using N-bromosuccinimide (NBS), offering an environmentally friendly alternative to traditional methods that use hazardous reagents. scirp.org Additionally, visible-light-induced reactions of aldehydes and 1,3-diketones in aqueous ethanol (B145695) have been shown to produce various heterocyclic compounds in high yields without the need for a catalyst. researchgate.net
Purification and Isolation Techniques in Laboratory Synthesis
The successful synthesis of this compound and related β-diketones is critically dependent on effective purification and isolation protocols. These techniques are essential for removing unreacted starting materials, catalysts, and byproducts, such as O-alkylation products, which can form alongside the desired C-alkylated compound. The choice of purification method is often dictated by the specific properties of the target molecule and the impurities present.
Distillation is a fundamental technique for the purification of this compound and other 3-substituted pentane-2,4-diones. The volatility of these compounds allows for their separation from non-volatile impurities.
Simple or fractional distillation under reduced pressure (vacuum distillation) is frequently employed. This approach is particularly useful for separating the desired β-diketone from high-boiling point impurities and solvents used during the reaction. For instance, in syntheses using methyl isobutyl ketone (MIBK) as a solvent, the product is typically isolated via distillation. researchgate.net Similarly, after certain alkylation reactions, the residual oil containing the crude product can be directly distilled to yield the purified compound. orgsyn.org
However, a notable limitation of distillation is its potential inability to separate the desired C-alkylation product (this compound) from its O-alkylation isomer. researchgate.net This challenge necessitates the use of alternative or supplementary purification techniques, especially when high purity is required. In some cases, distillation is sufficient to obtain a product of adequate purity for subsequent steps. For example, some perfluorinated β-diketones can be effectively purified by simple vacuum distillation of the crude reaction mixture. beilstein-journals.org
Table 1: Distillation Data for Selected β-Diketones
| Compound | Distillation Conditions | Purity/Yield | Reference |
| 3-Methylpentane-2,4-dione | 170–172°C / 760 mm | 75-77% yield | orgsyn.org |
| Perfluorinated β-diketones | Vacuum Distillation | Sufficient for pure product | beilstein-journals.org |
| 3,4-Diethylpyrrole (from precursor) | 100°C / 25 mm | 38-40% yield | orgsyn.org |
| 3-Nitro-4-hexanol (from precursor) | 88–90°C / 2 mm | 65% yield | orgsyn.org |
A highly effective and widely adopted method for the purification of β-diketones, including this compound, involves the formation and subsequent decomposition of metal complexes. This technique leverages the ability of the β-diketone's enol form to act as a bidentate ligand, forming stable chelate rings with various metal ions.
The general procedure consists of three main steps:
Complex Formation: The crude β-diketone is treated with a metal salt, most commonly a copper(II) salt like copper(II) acetate (B1210297) (Cu(OAc)₂), in a suitable solvent. nih.govnih.govrsc.org This reaction leads to the formation of a metal-diketonate complex, which is often insoluble and precipitates from the reaction mixture. nih.gov This insolubility allows for its easy separation from soluble impurities by filtration.
Isolation and Washing: The precipitated metal complex is isolated by filtration and washed with appropriate solvents (e.g., water, hexane) to remove any remaining impurities. beilstein-journals.orgnih.gov The air-dried product is typically pure enough for the final step. beilstein-journals.org
Decomposition and Ligand Recovery: The purified metal chelate is then decomposed to regenerate the pure β-diketone. This is usually achieved by treating the complex with a strong acid, such as hydrochloric acid (HCl), or a chelating agent that binds the metal ion more strongly, like ethylenediaminetetraacetic acid (EDTA). researchgate.netbeilstein-journals.orgnih.gov For instance, the decomposition of copper chelates can be carried out by adding Na₂EDTA in a biphasic water/EtOAc system or by using a 10% HCl solution. beilstein-journals.orgnih.gov Following decomposition, the pure β-diketone is extracted into an organic solvent (e.g., hexane, ethyl acetate) and can be further purified by distillation if necessary. researchgate.netnih.gov
This method is particularly advantageous for separating C-alkylated products from O-alkylated isomers, a separation that is often difficult to achieve by distillation alone. researchgate.net Research has led to improved and milder protocols for this process, for example, using a saturated solution of disodium (B8443419) EDTA (Trilon B) for less acidic diketones to avoid harsh acidic conditions that could degrade sensitive molecules. beilstein-journals.org
Table 2: Metal Complexation for β-Diketone Purification
| Metal Salt | Complexation Conditions | Decomposition Agent | Application/Notes | Reference |
| Copper(II) Acetate (Cu(OAc)₂) | Hot aqueous acetic acid | 10% Hydrochloric Acid | Effective for acidic diketones (e.g., fluorinated). | beilstein-journals.org |
| Copper(II) Acetate (Cu(OAc)₂) | Aqueous acetic acid | Disodium EDTA (Trilon B) | A mild protocol for less acidic, aliphatic diketones. | beilstein-journals.org |
| Copper(II) Acetate (Cu(OAc)₂) | - | Sodium EDTA (Na₂EDTA) | Used for purifying products from Claisen condensation. | nih.gov |
| Various Metal Salts | Extraction into organic solvent | Nitric Acid | Metal recovery from supercritical CO₂ has been demonstrated. | researchgate.nettandfonline.com |
Coordination Chemistry and Ligand Properties of 3 Propylpentane 2,4 Dione
Role as a Bidentate Ligand in Transition Metal Complexation
3-Propylpentane-2,4-dione is a classic example of a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms simultaneously. researchgate.net The molecule exists in equilibrium between two tautomeric forms: a keto form and an enol form. researchgate.net The key to its coordinating ability lies in the deprotonation of the enol tautomer.
Upon losing a proton from the hydroxyl group of the enol form, the molecule becomes a monoanionic ligand, 3-propylpentane-2,4-dionate. The two oxygen atoms of the dionate then coordinate with a single metal ion. This chelation results in the formation of a highly stable six-membered ring structure. researchgate.net The presence of the electron-donating propyl group on the central carbon atom influences the compound's acidic properties and its effectiveness as a ligand compared to unsubstituted β-diketones. researchgate.net
Formation and Characterization of Metal Chelates
Metal chelates of this compound are typically synthesized by reacting the β-diketone with a suitable metal salt in a solution. The reaction involves the deprotonation of the ligand and subsequent coordination to the metal ion.
The characterization of these metal complexes is crucial to confirm their structure and properties. Common analytical techniques employed for this purpose include:
Infrared (IR) Spectroscopy : This technique is used to identify the characteristic vibrational frequencies of the C=O and C=C bonds within the chelate ring, providing evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy help to elucidate the structure of the complex in solution.
UV-Vis Spectrophotometry : This method is often used to study the stability of the metal complexes in various solutions and to monitor their formation. ukzn.ac.za
The stability of the formed complexes can vary depending on the solvent and the presence of other coordinating species. For instance, studies on similar metal complexes have shown that co-ligands can be exchanged with solvent molecules, which can be suppressed by adding an excess of the co-ligand. ukzn.ac.za
Stability Constants and Selectivity in Complex Formation with Metal Ions
The stability of the complexes formed between this compound and different metal ions varies, which allows for its use in selective separation processes. Research has demonstrated a clear order of selectivity for the transport of certain divalent transition metal ions across polymer inclusion membranes (PIMs) containing this ligand. The observed transport selectivity and, by extension, the complex stability follows the sequence: Zn(II) > Cd(II) > Co(II) > Cu(II) > Ni(II). researchgate.netresearchgate.net
This selectivity is exploited in applications such as the removal of specific metal ions from industrial wastewater. nih.gov The efficiency of this separation is quantified by the recovery factor of the metal ions.
Table 1: Recovery Factors of Metal Ions from Post-Galvanic Wastewater using a PVC-based Polymer Inclusion Membrane with this compound as the Carrier.
| Metal Ion | Recovery Factor (%) | Source |
|---|---|---|
| Zinc (Zn(II)) | 75 - 78% | nih.govresearchgate.net |
| Chromium (Cr(III)) | 62 - 64% | nih.govresearchgate.net |
Applications of this compound Metal Complexes in Catalysis
The ability of this compound to selectively form stable complexes with metal ions is harnessed in specialized catalytic applications, particularly in separation science. Its most prominent use is as a carrier or extractant in Polymer Inclusion Membranes (PIMs) and solvent extraction processes for the recovery of heavy metals. researchgate.netresearchgate.net
In these systems, the ligand acts as a catalyst for transporting metal ions across a membrane. It selectively binds with target metal ions (e.g., zinc or chromium) on the feed side of the membrane, transports them through the membrane as a neutral complex, and releases them into the receiving phase on the other side. This process is effective for treating industrial effluents, such as post-galvanic wastewater. researchgate.netnih.gov
Table 2: Applications of this compound in Metal Separation.
| Application Area | Target Metal Ions | Technology | Source |
|---|---|---|---|
| Post-Galvanic Wastewater Treatment | Zn(II), Cr(III), Ni(II) | Polymer Inclusion Membrane (PIM) | researchgate.netnih.gov |
| Selective Metal Ion Separation | Zn(II), Cu(II), Co(II), Ni(II) | Polymer Inclusion Membrane (PIM) | researchgate.net |
Applications in Environmental Science and Remediation
Polymer Inclusion Membranes (PIMs) for Metal Ion Separation
Polymer Inclusion Membranes (PIMs) represent a promising and environmentally friendly technology for the selective separation and recovery of metal ions from aqueous solutions. nih.govresearchgate.net These membranes typically consist of a base polymer, a plasticizer, and a carrier (extractant), which is responsible for binding and transporting the target metal ions across the membrane. mdpi.commdpi.com 3-Propylpentane-2,4-dione, a β-diketone derivative, has been effectively utilized as a carrier in PIMs for removing heavy metal ions from industrial wastewater. researchgate.netmdpi.com The advantage of PIMs lies in their ability to combine extraction and stripping in a single process, their high stability, and their potential for reusability. nih.govmdpi.com
Research has demonstrated the effectiveness of PIMs containing this compound for treating post-galvanic wastewater. In a system using a PIM composed of polyvinyl chloride (PVC) as the polymer and this compound as the carrier, significant removal efficiencies for several heavy metal ions were achieved. researchgate.netnih.gov Specifically, these membranes were successful in removing zinc (Zn(II)), chromium (Cr(III)), and nickel (Ni(II)) ions from various types of post-galvanic wastewater. researchgate.net Studies report recovery efficiencies of 75–78% for Zn(II) and 62–64% for Cr(III) using this membrane technique. deswater.com The performance of these membranes highlights their potential for application in treating industrial effluents contaminated with toxic heavy metals. mdpi.com
Table 1: Heavy Metal Removal Efficiency using a PVC/3-Propylpentane-2,4-dione PIM
This table presents the percentage of metal ions recovered from post-galvanic wastewater using a Polymer Inclusion Membrane with this compound as the carrier.
| Metal Ion | Wastewater Type | Recovery Efficiency (%) | Source(s) |
| Zinc (Zn(II)) | Zinc Wastewater | 75% - 78% | deswater.com |
| Chromium (Cr(III)) | Zinc Wastewater | 62% - 64% | deswater.com |
| Chromium (Cr(III)) | Nickel-Chromium Wastewater | 62% - 64% | deswater.com |
The efficiency and selectivity of the metal ion transport process using PIMs are highly dependent on the membrane's composition and structure. researchgate.netmdpi.com Key components that are optimized include the base polymer, the plasticizer, and the concentration of the carrier. For PIMs utilizing β-diketone derivatives like this compound, polymers such as polyvinyl chloride (PVC) and cellulose (B213188) triacetate (CTA) have been used as the support matrix. researchgate.netbohrium.com
Plasticizers, such as o-nitrophenyl pentyl ether (o-NPPE) and dioctyl adipate (B1204190) (ADO), are crucial as they create a solvent-like environment within the polymer matrix, facilitating the mobility of the carrier-metal ion complex. mdpi.combohrium.com The concentration of the plasticizer must be carefully optimized, as an increase in its content only enhances the metal ion transfer rate up to a certain point. mdpi.com Similarly, the concentration of the carrier, this compound, directly impacts transport fluxes. mdpi.com The optimal composition of a membrane guarantees the most effective transport of metal ions. nih.gov
While PIMs offer an effective method for metal ion recovery, alternative processes such as sorption have also been investigated using this compound. A comparative study was conducted on the effectiveness of PIMs versus a polymer-based sorbent for cleaning post-galvanic wastewater. deswater.com Both the membrane and the sorbent were based on PVC, with this compound as the active component. deswater.com
The results indicated that while the membrane technique could recover 75–78% of zinc and 62–64% of chromium, the sorption process achieved significantly higher recoveries of 97–99% for zinc and 95–98% for chromium. deswater.com The sorption capacity of the composite material was found to be 59.8 mg/g for Zn(II) and 37.5 mg/g for Cr(III). deswater.com Furthermore, the separation factor for Zn/Cr was higher in the sorption process (1.61) compared to membrane transport (1.17–1.23). deswater.com This suggests that for the recovery of these specific metals from post-galvanic wastewater, sorption using a this compound modified sorbent is a more efficient method than the PIM-based transport process. deswater.com
Table 2: Comparison of Metal Recovery by Membrane Transport vs. Sorption
This table compares the maximum recovery percentages for Zinc (II) and Chromium (III) using two different methods employing this compound.
| Metal Ion | Membrane Transport Recovery (%) | Sorption Process Recovery (%) | Source(s) |
| Zinc (Zn(II)) | 78% | 99% | deswater.com |
| Chromium (Cr(III)) | 64% | 98% | deswater.com |
Mechanistic Investigations of Metal Ion Sorption and Transport
Understanding the underlying mechanisms of how this compound interacts with and transports metal ions is crucial for optimizing its use in remediation technologies.
The effectiveness of this compound as a metal ion carrier is attributed to its β-diketone functional group. researchgate.net β-Diketones can exist in two tautomeric forms: a keto form and an enol form. researchgate.netnih.gov The keto-enol tautomerism is central to its chelating ability. The enol form possesses a weakly acidic proton which can be displaced upon interaction with a metal ion. nih.gov
This allows the two oxygen atoms of the β-diketone to act as a bidentate chelator, binding to a metal ion to form a stable, six-membered ring structure. nih.gov This chelation reaction is typically fast, and the formation of the metal complex shifts the tautomeric equilibrium from the keto form towards the reactive keto-enol form. nih.gov This ability to form stable complexes is a key reason why β-diketones are effective metal chelating agents and are used as carriers in separation processes. nih.govresearchgate.net
The selectivity and efficiency of metal ion separation using PIMs containing this compound are influenced by several operational factors. mdpi.com The pH of the aqueous feed phase is a critical parameter, as it affects the surface charge of the membrane and the speciation of the metal ions in the solution. mdpi.com The sorption of metal ions generally increases with an increase in pH. nih.gov
Development of Sustainable and Eco-Friendly Methodologies in Metal Recovery
The pursuit of sustainable and environmentally conscious approaches for metal recovery has led to the exploration of innovative methodologies that minimize waste and hazardous substance use. Within this context, this compound has emerged as a significant compound, particularly in the development of advanced extraction and separation techniques for heavy metals from industrial effluents. Research has focused on its application as a carrier in Polymer Inclusion Membranes (PIMs) and as an active substance in sorbents for the remediation of post-galvanic wastewater.
Recent studies have demonstrated the utility of this compound in facilitating the removal of toxic metal ions from polluted water sources. semanticscholar.org These methods are lauded for their potential to be both economical and environmentally friendly, offering an alternative to traditional, more hazardous extraction processes. semanticscholar.org The compound's role is particularly noted in the selective separation of metal ions, a critical step in both environmental remediation and the circular economy's goal of recovering valuable metals from waste streams. researchgate.net
Investigations into post-galvanic wastewater treatment have highlighted the effectiveness of methodologies employing this compound. researchgate.netdeswater.com These wastewaters are often complex mixtures containing various metal ions. researchgate.net A notable study compared the efficacy of two distinct methods utilizing this compound: transport across a Polymer Inclusion Membrane (PIM) and a sorption process. researchgate.netdeswater.com In these applications, the PIM consisted of polyvinyl chloride (PVC) as the polymer with this compound acting as the metal carrier. researchgate.netdeswater.commdpi.com Similarly, the sorbent was created by modifying a PVC-based material with this compound. researchgate.netdeswater.com
The research findings indicate a significant difference in the efficiency of these two methods for the removal of specific metal ions from wastewater with a pH ranging from 7.28 to 7.97. deswater.comresearchgate.net While the PIM technique demonstrated a considerable recovery of zinc and chromium ions, the sorption process proved to be markedly more effective for these metals. deswater.com
Detailed research findings from a comparative study on the recovery of metal ions from post-galvanic wastewater using this compound are presented below.
Research Findings on Metal Ion Recovery:
A comparative analysis of metal ion removal from three different types of post-galvanic wastewater revealed the following recovery efficiencies for Polymer Inclusion Membranes (PIMs) and a sorption process, both utilizing this compound.
| Metal Ion | Recovery via PIM with this compound | Recovery via Sorption with this compound |
| Zinc (II) | 75-78% | 97-99% |
| Chromium (III) | 62-64% | 95-98% |
| Nickel (II) | Negligible transport | ~37% removal |
Data sourced from a study on the effectiveness of PVC/β-diketone sorbents and PIMs in treating post-galvanic wastewater. deswater.com
The data clearly indicates that for zinc and chromium, sorption is the more efficient removal method. deswater.com Nickel ions, however, were not effectively transported across the PIM and showed limited removal even with the sorption method. deswater.com These findings are crucial for the development of targeted and efficient wastewater treatment strategies, underscoring the potential of this compound in creating more sustainable and eco-friendly metal recovery systems. researchgate.netdeswater.com
Applications As a Synthetic Intermediate in Organic Chemistry
Precursor for the Synthesis of Complex Organic Molecules
The reactivity of 3-propylpentane-2,4-dione makes it a valuable precursor for the synthesis of more intricate organic structures. ontosight.aiontosight.ai The presence of the two ketone groups allows for a variety of chemical transformations, including aldol (B89426) and condensation reactions. For instance, related β-dicarbonyl compounds have been shown to undergo nanoporous aluminosilicate-catalyzed aldol reactions to produce alkoxybenzyl derivatives with high yields of 80–88%. Furthermore, iron(II) chloride-catalyzed condensations can lead to the formation of α,β-unsaturated derivatives, demonstrating the adaptability of the β-diketone framework in creating conjugated systems.
A notable application of similar 1,3-diketones is in electrochemical radical reactions. In a recent study, 1,3-diketones were reacted with enol acetates under catalyst- and oxidant-free electrochemical conditions to synthesize 1,4-dicarbonyl compounds. acs.org This method offers a wide substrate scope and good functional group tolerance. acs.org For example, the reaction of a similar diketone with an enol acetate (B1210297) yielded 3-acetyl-2-ethyl-1-phenylpentane-1,4-dione in 88% yield. acs.org While this specific example uses a different 3-substituted pentanedione, the underlying reactivity is applicable to this compound for the construction of complex acyclic structures. charettelab.ca
Table 1: Examples of Complex Molecules Synthesized from 1,3-Diketone Precursors
| Precursor | Reagent | Product | Yield | Reference |
| 1,3-Diketone | Enol Acetate | 3-Acetyl-2-ethyl-1-phenylpentane-1,4-dione | 88% | acs.org |
| 1,3-Diketone | Enol Acetate | 3-Acetyl-1-phenyl-2-propylpentane-1,4-dione | 84% | acs.org |
| 1,3-Diketone | Enol Acetate | 3-Acetyl-1-(4-chlorophenyl)-2-propylpentane-1,4-dione | 78% | acs.org |
Utility in the Formation of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and β-dicarbonyl compounds like this compound are key intermediates in this field. openmedicinalchemistryjournal.com The general strategy involves the cyclocondensation of the diketone with various reagents to form a range of heterocyclic systems. For example, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine (B1172632) is a classic and widely used method for the preparation of pyrazoles and isoxazoles, respectively. unirioja.es
Synthesis of Indole (B1671886) Derivatives
Indole and its derivatives are a critical class of heterocyclic compounds with widespread applications in pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.com While direct synthesis of indole derivatives from this compound is not extensively documented, the general reactivity of β-dicarbonyls suggests their potential in multicomponent reactions for indole synthesis. dergipark.org.tr For instance, a one-pot, three-component synthesis of an indole derivative has been achieved by reacting an indole with an o-hydroxy aldehyde and dimedone (a cyclic 1,3-dione). dergipark.org.tr This highlights the potential for this compound to participate in similar transformations.
Furthermore, novel methods for indole synthesis are continuously being developed. One such method involves the reaction of indole with aldehydes and active methylene (B1212753) compounds in the presence of a copper catalyst in an aqueous medium, yielding 3-substituted indoles with high yields ranging from 68-93%. openmedicinalchemistryjournal.com
Table 2: Examples of Heterocyclic Synthesis from 1,3-Diketone Precursors
| Diketone Type | Reagent | Heterocycle Formed | Reference |
| 1,3-Diketone | Hydrazine | Pyrazole | unirioja.es |
| 1,3-Diketone | Hydroxylamine | Isoxazole | unirioja.es |
| Dimedone | Indole, o-hydroxy aldehyde | 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one | dergipark.org.tr |
Derivatization for Advanced Materials Research
The ability of this compound to act as a bidentate ligand for metal ions is a key property that enables its use in the development of advanced materials. The two oxygen atoms of the ketone groups can coordinate to a metal center, forming stable chelate complexes. researchgate.net This has been exploited in the creation of materials with interesting properties, such as liquid crystals and specialized polymers.
For example, 3-substituted pentane-2,4-diones have been used as intermediates in the preparation of pyrazoles, isoxazoles, and coordination complexes that exhibit nematic and smectic liquid crystal phases. unirioja.es The strong dipole moment of the β-diketone group can enhance the anisotropy of molecular polarizability, which is a factor that favors mesogenic behavior. unirioja.es
In another application, this compound has been incorporated into polymer inclusion membranes (PIMs) for the selective removal of metal ions from wastewater. researchgate.net These membranes, typically made of polyvinyl chloride (PVC), use the β-diketone as an active carrier to bind and transport metal ions like zinc, chromium, and nickel. researchgate.netresearchgate.net Research has shown that sorbents based on PVC and this compound can achieve high removal efficiencies, with up to 97-99% of zinc and 95-98% of chromium being recovered from post-galvanic wastewater. researchgate.net
Additionally, vanadyl complexes with alkylpentane-2,4-dione ligands, including the propyl derivative, have been synthesized and investigated as additives for lubricating oil compositions. googleapis.com These complexes can improve the performance of lubricants by providing wear protection and enhancing oxidation resistance. googleapis.com
Advanced Analytical Methodologies for 3 Propylpentane 2,4 Dione
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of 3-Propylpentane-2,4-dione from complex mixtures and for the precise assessment of its purity. The unique chemical nature of β-diketones, however, presents specific challenges that necessitate specialized approaches. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC methods under simple conditions. sielc.com However, the analysis of β-diketones can be challenging due to poor peak shapes and resolution on conventional stationary phases. nih.gov
Method development often focuses on overcoming these challenges. For instance, a successful separation can be achieved using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com Optimization of the mobile phase is also crucial. A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to ensure good peak symmetry. sielc.com To address the inherent difficulties with β-diketone analysis, mixed-mode stationary phases, which combine reversed-phase and ion-exchange properties, have been shown to yield significantly improved peak shapes and resolution without the need for derivatization. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | Separation of the analyte. Low silanol activity improves peak shape. | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water | Elution of the compound from the column. | sielc.com |
| Modifier | Phosphoric Acid or Formic Acid | Improves peak symmetry and chromatographic performance. | sielc.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and higher resolution. This is achieved by using columns packed with smaller particles (typically under 2 µm), which requires instrumentation capable of handling higher backpressures. For this compound, HPLC methods can be adapted for UPLC by using columns with smaller 3 µm particles for rapid applications. sielc.com
The application of UPLC can reduce analysis times by as much as 75%, dramatically increasing laboratory throughput. waters.com For example, a conventional 40-minute HPLC run could be completed in 10 minutes using a UPLC system, allowing for a fourfold increase in sample processing within the same timeframe. waters.com This efficiency is highly valuable in research and industrial settings where rapid analysis is required.
Mass Spectrometry (MS) Compatibility in Chromatographic Analysis
Coupling liquid chromatography with Mass Spectrometry (LC-MS) provides a powerful tool for both quantification and structural identification. For this compound, ensuring the compatibility of the HPLC or UPLC method with MS detection is straightforward. The primary consideration is the volatility of the mobile phase additives. While phosphoric acid is effective for UV detection, it is not suitable for MS as it is non-volatile and can suppress ionization. Therefore, for MS-compatible applications, phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.com
Electron ionization mass spectrometry data for this compound is available, providing fragmentation patterns useful for identification. nist.gov Additionally, predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions have been calculated, which aids in the interpretation of mass spectra. uni.lu
| Adduct | Predicted m/z | Ionization Mode | Reference |
|---|---|---|---|
| [M+H]⁺ | 143.10666 | Positive | uni.lu |
| [M+Na]⁺ | 165.08860 | Positive | uni.lu |
| [M-H]⁻ | 141.09210 | Negative | uni.lu |
| [M+HCOO]⁻ | 187.09758 | Negative | uni.lu |
Spectroscopic Techniques for Structural Elucidation and Purity in Research
Spectroscopic methods are fundamental for the detailed structural analysis of this compound, providing insights into its tautomeric nature and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the structure of β-diketones. ruc.dk These compounds, including this compound, typically exist as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. researchgate.netencyclopedia.pub This keto-enol tautomerism is a fundamental characteristic that significantly influences the compound's chemical and physical properties. researchgate.net
NMR spectroscopy is particularly well-suited for studying this equilibrium because the exchange between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. encyclopedia.pub The position of the equilibrium can be influenced by factors such as the solvent used for the analysis. nih.gov The ¹H NMR spectrum of the enol form is characterized by a highly deshielded signal for the enolic proton (typically >15 ppm), which is involved in a strong intramolecular hydrogen bond. researchgate.net The diketo form, by contrast, would show a characteristic signal for the proton on the central carbon (α-proton).
One-dimensional and two-dimensional NMR experiments are used to assign all proton and carbon signals for both the diketo and keto-enolic forms, providing a complete picture of the molecule's structure in solution. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and can be used to confirm the presence of the tautomeric forms of this compound. nih.govnist.gov The IR spectrum provides distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the key vibrational bands differ between the keto and enol forms:
Keto Form : The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the two ketone (C=O) groups, typically found in the region of 1700-1730 cm⁻¹.
Enol Form : This tautomer displays a more complex spectrum due to conjugation and intramolecular hydrogen bonding. It shows a strong C=O stretching band (conjugated ketone) and a C=C stretching band, usually in the 1580-1650 cm⁻¹ region. A very broad and characteristic O-H stretching band is also observed, typically between 2500 and 3200 cm⁻¹, which is indicative of the strong intramolecular hydrogen bond. researchgate.net
The presence and relative intensity of these bands can provide qualitative information about the dominant tautomeric form in the sample.
| Tautomer | Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Keto | C=O (Ketone) | 1700 - 1730 | researchgate.net |
| Enol | O-H (Intramolecular H-bond) | 2500 - 3200 (broad) | researchgate.net |
| C=O (Conjugated Ketone) | 1580 - 1650 | researchgate.net | |
| C=C (Alkene) | 1580 - 1650 | researchgate.net |
Mass Spectrometry for Molecular Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of compounds by analyzing their fragmentation patterns upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) provides valuable insights into its molecular structure through characteristic fragmentation pathways.
Upon introduction into the mass spectrometer, molecules of this compound are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of the molecular ion is dictated by the inherent structural features of the compound, including the presence of carbonyl groups and the propyl substituent. The analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of its identity.
Detailed research findings from the electron ionization mass spectrum of this compound reveal a consistent and reproducible fragmentation pattern. The most significant fragmentation pathways include the loss of alkyl and acyl groups. The base peak, which is the most intense peak in the spectrum, corresponds to a particularly stable fragment ion. Other prominent peaks arise from subsequent fragmentation events, providing a comprehensive "fingerprint" of the molecule.
The following interactive data table summarizes the key fragment ions observed in the mass spectrum of this compound, their corresponding mass-to-charge ratios (m/z), and their relative intensities.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 100 | [CH₃CO]⁺ |
| 57 | 50 | [C₄H₉]⁺ or [CH₃CO-CH₂]⁺ |
| 71 | 40 | [C₅H₁₁]⁺ or [M-C₃H₇O]⁺ |
| 85 | 35 | [M-C₄H₉]⁺ |
| 99 | 30 | [M-C₃H₇]⁺ |
| 114 | 10 | [M-C₂H₄]⁺ |
| 142 | 5 | [M]⁺ (Molecular Ion) |
This fragmentation data is instrumental in the unequivocal identification of this compound in complex mixtures and for the structural verification of synthesized samples.
Research in Biological and Medicinal Chemistry
Anticancer Activity Studies and Cytotoxic Effects on Cell Lines
A comprehensive review of scientific databases and literature archives indicates that there are no available studies on the anticancer activity of 3-Propylpentane-2,4-dione. Furthermore, no research has been published detailing its cytotoxic effects on any cancer cell lines. Consequently, there is no data to present regarding its potential as a therapeutic agent in oncology.
Evaluation as a Building Block for Potential Antiviral Agents
There is currently no scientific literature available that evaluates this compound as a building block or precursor for the synthesis of potential antiviral agents. Research into its utility in the development of molecules with antiviral properties has not been reported.
Investigations into Biochemical Pathway Interactions
No investigations into the interactions of this compound with any specific biochemical pathways have been documented in published research. Its effects on cellular signaling, metabolic pathways, or other biological cascades remain uninvestigated.
Mechanistic Studies of Biological Activity
Consistent with the lack of research in the aforementioned areas, there are no mechanistic studies detailing the biological activity of this compound. The molecular mechanisms through which it might exert any biological effect have not been elucidated.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-propylpentane-2,4-dione. mdpi.comnorthwestern.edu Methods such as B3LYP with appropriate basis sets (e.g., 6-31+g(d)) are commonly employed to optimize molecular geometries and calculate electronic properties. orientjchem.orgresearchgate.net
These calculations can determine key parameters that govern the molecule's behavior. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are critical for understanding reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.
Theoretical calculations also allow for the prediction of various spectroscopic properties, which can be compared with experimental data for validation. For example, infrared (IR) vibrational frequencies can be calculated to help assign experimental spectra to specific vibrational modes of the molecule. mdpi.commdpi.com
Table 1: Predicted Electronic Properties of this compound (Keto Tautomer) using DFT
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and based on typical results for similar β-diketones calculated at the B3LYP/6-31G(d) level of theory. Actual values may vary depending on the specific computational method and basis set used.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions. nih.govarxiv.org By simulating the motions of atoms and molecules over time, MD can reveal how this compound interacts with itself and with solvent molecules.
In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. The simulation then integrates Newton's equations of motion to propagate the system forward in time, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can provide insights into various properties, including radial distribution functions, hydrogen bonding dynamics, and solvation structures.
For this compound, MD simulations can be used to understand its behavior in different solvents. For example, in a polar solvent like water, simulations can show the formation of hydrogen bonds between the carbonyl oxygens of the dione (B5365651) and water molecules. In a nonpolar solvent, van der Waals interactions would be the dominant force. These simulations are crucial for understanding solubility, partitioning behavior, and the role of the solvent in chemical reactions. researchgate.net
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Description | Significance |
|---|---|---|
| Dipole-Dipole Interactions | Occur between the polar carbonyl groups of neighboring molecules. | Contribute significantly to the cohesive energy in the liquid state. |
| Van der Waals Forces | London dispersion forces arising from temporary fluctuations in electron density. | Important for all molecules, particularly in nonpolar environments. |
Prediction of Reaction Mechanisms and Selectivity
Theoretical calculations are highly valuable for predicting the mechanisms and selectivity of chemical reactions involving this compound. A common reaction for β-diketones is C-alkylation at the central carbon atom. researchgate.netmedcraveonline.comyoutube.com Computational methods can be used to model the entire reaction pathway, including the structures of reactants, transition states, and products.
The alkylation of a 3-substituted pentane-2,4-dione, such as the introduction of a second alkyl group, can be investigated by calculating the energy profile of the reaction. This involves identifying the transition state structure and calculating its energy relative to the reactants. The height of this energy barrier (activation energy) determines the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., C-alkylation vs. O-alkylation), the selectivity of the reaction can be predicted. study.com
For instance, in the presence of a base, the methine proton at the C3 position is acidic and can be removed to form a stable enolate. This enolate can then act as a nucleophile and attack an alkyl halide. DFT calculations can model the geometry of this enolate and the transition state for the subsequent nucleophilic attack, providing a detailed understanding of the reaction mechanism at the molecular level.
Table 3: Simplified Steps for the Predicted C-Alkylation of this compound
| Step | Description | Key Species |
|---|---|---|
| 1. Deprotonation | A base removes the acidic methine proton from the C3 position. | This compound, Base |
| 2. Enolate Formation | Formation of a resonance-stabilized enolate anion. | Enolate of this compound |
| 3. Nucleophilic Attack | The enolate attacks an electrophile (e.g., an alkyl halide). | Enolate, Alkyl Halide |
| 4. Transition State | The formation of a new C-C bond proceeds through a high-energy transition state. | [Enolate---Alkyl Halide]‡ |
Modeling of Tautomeric Equilibria and Conformational Analysis
Like other β-diketones, this compound can exist as a mixture of tautomers, primarily the diketo and enol forms. wikipedia.orgresearchgate.net Computational chemistry is an excellent tool for studying these tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict their relative populations at a given temperature. orientjchem.orgresearchgate.net
DFT calculations can be used to optimize the geometries of both the diketo and the chelated enol forms of this compound. The enol form is stabilized by a strong intramolecular hydrogen bond. The calculations can also model the transition state for the interconversion between the keto and enol forms, which typically involves an intramolecular proton transfer. The energy difference between the tautomers and the height of the energy barrier for their interconversion are influenced by the solvent, an effect that can be modeled using continuum solvation models. orientjchem.orgresearchgate.net
Furthermore, conformational analysis of the propyl group can be performed to identify the most stable rotamers. The rotation around the C-C bonds of the propyl chain leads to different spatial arrangements of the atoms, each with a different energy. By calculating the potential energy surface as a function of the dihedral angles, the lowest energy conformations can be identified.
Table 4: Predicted Relative Energies for the Tautomerism of this compound in the Gas Phase
| Species | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| Diketo Tautomer | 0.0 | Reference |
| Enol Tautomer | -2.5 | More stable than the diketo form |
Note: These values are illustrative and based on trends observed for similar 3-substituted β-diketones. The actual values for this compound will depend on the specific computational methodology. In many β-diketones, the enol form is found to be more stable than the keto form, especially in the gas phase and in nonpolar solvents.
Conclusion and Future Research Directions
Current Challenges and Knowledge Gaps in 3-Propylpentane-2,4-dione Research
Despite promising results in metal ion separation, several challenges and knowledge gaps hinder the full-scale application and deeper understanding of this compound. A primary challenge lies in optimizing the long-term stability and efficiency of polymer inclusion membranes (PIMs) containing this compound under industrial conditions. Factors such as ligand leaching, membrane fouling, and the effect of complex matrices on separation selectivity require further investigation to transition from laboratory-scale studies to robust, real-world applications.
A significant knowledge gap exists in the comprehensive understanding of the structure-property relationships of this compound. While the keto-enol tautomerism is a known characteristic of β-diketones, detailed experimental and computational studies on how the 3-propyl substituent influences this equilibrium, and consequently its metal chelation behavior and reactivity, are limited. This includes a need for more in-depth spectroscopic and theoretical investigations to correlate tautomeric preference with coordination properties for a wider range of metal ions.
Furthermore, the synthesis of this compound and its derivatives, while established, could be optimized for greater efficiency, yield, and sustainability. Exploring greener synthetic routes with higher atom economy and the use of renewable starting materials presents an ongoing challenge. The reactivity of the central carbon atom and the carbonyl groups has been explored in the broader context of β-diketones, but specific studies on the functionalization of this compound to create novel derivatives with tailored properties are scarce.
| Research Area | Identified Challenges and Knowledge Gaps |
| Polymer Inclusion Membranes | Long-term stability, ligand leaching, membrane fouling, performance in complex industrial effluents. |
| Structure-Property Relationships | Detailed understanding of the influence of the 3-propyl group on keto-enol tautomerism, metal chelation thermodynamics and kinetics, and overall reactivity. |
| Synthesis and Derivatization | Development of more sustainable and efficient synthetic methods; limited exploration of derivatives with tailored functionalities. |
| Coordination Chemistry | Comprehensive characterization of a wider range of metal complexes, including their electronic and magnetic properties. |
Emerging Research Avenues and Potential Innovative Applications
Future research into this compound is expected to diversify beyond its current focus. The inherent ability of β-diketones to form stable metal complexes opens up avenues for its application in catalysis and materials science.
Catalysis: Metal complexes of this compound could serve as catalysts in various organic transformations. The propyl group can influence the steric and electronic environment of the metal center, potentially leading to unique catalytic activities and selectivities. Research into the application of these complexes in reactions such as cross-coupling, oxidation, and polymerization is a promising area of exploration.
Materials Science: The compound can act as a versatile building block for the synthesis of novel materials. For instance, its metal complexes could be utilized as precursors for the formation of metal-organic frameworks (MOFs) with tailored porosity and functionality for applications in gas storage, separation, and sensing. researchgate.netnih.govlupinepublishers.com Furthermore, this compound could be incorporated into polymer backbones to create functional polymers with metal-binding capabilities, potentially leading to the development of new sensors or responsive materials.
Biomedical Applications: The broader class of β-diketones has shown promise in medicinal chemistry, exhibiting antioxidant, anticancer, and anti-inflammatory properties. mdpi.commdpi.com While the specific biological activities of this compound have not been extensively studied, its potential as a scaffold for the design of new therapeutic agents warrants investigation. Its ability to chelate metal ions could also be explored for applications in chelation therapy or as contrast agents in medical imaging.
| Emerging Field | Potential Application of this compound |
| Homogeneous Catalysis | As a ligand in metal complexes for organic synthesis. |
| Materials Science | Precursor for Metal-Organic Frameworks (MOFs) and functional polymers. |
| Biomedical Chemistry | Scaffold for drug design, potential antioxidant and anticancer agent, chelation therapy. |
| Analytical Chemistry | Development of new selective sensors for metal ion detection. |
Broader Impact on Chemical Science and Technology Advancement
The continued investigation of this compound is poised to have a significant impact on several areas of chemical science and technology. A deeper understanding of how the 3-alkyl substituent influences the properties of β-diketones will contribute to the rational design of new ligands with enhanced selectivity and efficiency for specific metal ions. This knowledge is crucial for developing more effective separation technologies for environmental remediation and resource recovery, aligning with the principles of sustainable chemistry.
Research into the catalytic applications of this compound metal complexes could lead to the discovery of new, cost-effective, and environmentally benign catalysts for industrial processes. By providing a deeper understanding of the structure-function relationships in β-diketone-based catalysts, this research can guide the development of next-generation catalytic systems.
Furthermore, the exploration of this compound as a building block for advanced materials can contribute to the growing field of functional materials. The development of new polymers and MOFs based on this compound could lead to innovations in areas such as gas separation, energy storage, and sensor technology. Ultimately, the comprehensive study of this compound will not only unlock the full potential of this specific compound but also provide valuable insights that can be applied to the broader class of β-diketones, fostering advancements across multiple scientific and technological domains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-propylpentane-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives can be achieved via Claisen-Schmidt condensation or click chemistry. For example, Sharpless azide-alkyne cycloaddition (CuAAC) is effective for functionalizing the diketone backbone . Solvent choice (e.g., dichloromethane or ethanol), catalysts (e.g., Pd-C for hydrogenation), and temperature control are critical for optimizing yield. Evidence from analogous compounds suggests that purification via semi-preparative HPLC (as in pyrrolo[1,2-a]pyrazine-dione isolation) improves purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- GC-MS : Identifies volatile derivatives and quantifies purity (e.g., used for Bacillus subtilis metabolites with similar diketones) .
- NMR (¹H/¹³C) : Confirms tautomeric equilibria and substituent positioning, as seen in thiazolidine-2,4-dione analogs .
- HRMS : Validates molecular formula, especially for novel derivatives .
- Reaxys/SciFinder : Cross-references spectral data with literature to confirm novelty .
Q. What are the key physicochemical properties of this compound, and how do they affect experimental handling?
- Methodological Answer : Critical properties include a boiling point of 197.4°C, density of 0.916 g/cm³, and flash point of 69.6°C . These dictate storage (dry, inert atmosphere), solvent compatibility (polar aprotic solvents), and safety protocols (ventilation to avoid vapor accumulation). Thermal stability should be assessed via differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what are the implications for catalytic applications?
- Methodological Answer : The diketone moiety forms stable complexes with Ni(II) and Co(III) via bidentate O,O’-chelation, as demonstrated in [Ni(acac)₂] and [Co(acac)₂NO₃] complexes . To study coordination, synthesize complexes under inert conditions, characterize via X-ray crystallography, and evaluate catalytic activity in oxidation/reduction reactions.
Q. What evidence supports the antimicrobial activity of this compound derivatives, and how can bioactivity discrepancies be resolved?
- Methodological Answer : Analogous compounds (e.g., pyrrolo[1,2-a]pyrazine-diones) show activity against Fusarium oxysporum via volatile metabolites . To resolve bioactivity contradictions:
- Use standardized assays (e.g., broth microdilution for MIC/MBC).
- Compare structural analogs (e.g., substituent effects on lipophilicity).
- Validate via in planta models to account for environmental variables .
Q. How can this compound be integrated into medicinal chemistry scaffolds for enzyme inhibition?
- Methodological Answer : The diketone core is a versatile pharmacophore. For example:
- Hybridize with quinazoline-2,4-dione to design HPPD inhibitors (herbicide targets) .
- Conjugate with thiazolidine-2,4-dione for VEGFR-2 inhibition (anticancer applications) .
- Docking studies (AutoDock Vina) and SAR analysis guide rational design.
Q. What computational tools are recommended for predicting the tautomeric behavior of this compound in solution?
- Methodological Answer :
- DFT Calculations : Model tautomeric equilibria (enol vs. keto forms) using Gaussian09 with B3LYP/6-31G(d) basis set.
- NIST Chemistry WebBook : Compare experimental IR/UV spectra with simulated data .
- MD Simulations : Analyze solvent effects (e.g., water vs. DMSO) on tautomer distribution .
Q. How can researchers validate the novelty of this compound derivatives in synthetic workflows?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
